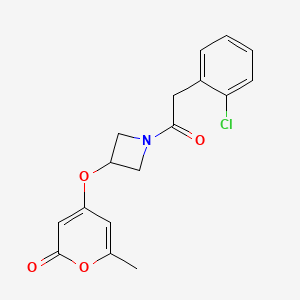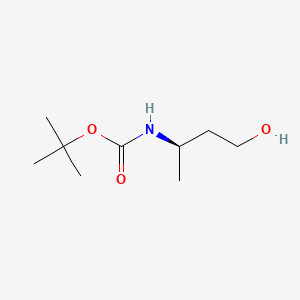![molecular formula C18H18F3N5O3S B2364630 1-(benzo[d]isoxazol-3-yl)-N-(1-(6-(trifluorométhyl)pyrimidin-4-yl)pipéridin-4-yl)méthanesulfonamide CAS No. 2034598-30-4](/img/structure/B2364630.png)
1-(benzo[d]isoxazol-3-yl)-N-(1-(6-(trifluorométhyl)pyrimidin-4-yl)pipéridin-4-yl)méthanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(benzo[d]isoxazol-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methanesulfonamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of sulfonamides and features a benzo[d]isoxazole ring fused to a pyrimidinylpiperidinyl moiety, which is further substituted with a trifluoromethyl group. The presence of these functional groups makes it a molecule of interest in various scientific and industrial applications.
Applications De Recherche Scientifique
This compound has garnered interest in several scientific fields due to its unique structure and properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound's interaction with biological targets can be studied to understand its potential as a therapeutic agent.
Medicine: It may be explored for its pharmacological properties, including its potential use as an inhibitor of specific enzymes or receptors.
Industry: Its chemical stability and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
It is associated with risperidone , a medication primarily used to treat schizophrenia and bipolar disorder. This suggests that the compound may interact with similar targets, such as dopamine and serotonin receptors in the brain.
Biochemical Pathways
Given its potential association with risperidone , it may influence the dopaminergic and serotonergic pathways in the brain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[d]isoxazole core One common approach is the cyclization of o-aminophenol derivatives with chloroformates or carbonyl compounds under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, ensuring consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: The trifluoromethyl group can be reduced to a trifluoromethyl alcohol.
Substitution: The pyrimidinylpiperidinyl moiety can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Trifluoromethyl alcohols.
Substitution: Various substituted pyrimidinylpiperidinyl derivatives.
Comparaison Avec Des Composés Similaires
This compound can be compared to other sulfonamide derivatives and pyrimidinylpiperidinyl compounds. Its uniqueness lies in the combination of the benzo[d]isoxazole ring and the trifluoromethyl group, which may confer distinct chemical and biological properties. Similar compounds include:
Isoxazole derivatives: These compounds share the isoxazole ring but may differ in their substituents and functional groups.
Trifluoromethylated pyrimidinylpiperidinyl compounds: These compounds have similar structural motifs but may vary in their core structures and substituents.
Propriétés
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5O3S/c19-18(20,21)16-9-17(23-11-22-16)26-7-5-12(6-8-26)25-30(27,28)10-14-13-3-1-2-4-15(13)29-24-14/h1-4,9,11-12,25H,5-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXIBNOPVKKSLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)CC2=NOC3=CC=CC=C32)C4=NC=NC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2364550.png)


![3-[(2-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2364556.png)

![N,N-dimethyl-4-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzenesulfonamide](/img/structure/B2364558.png)




![2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2364568.png)
![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2364570.png)

